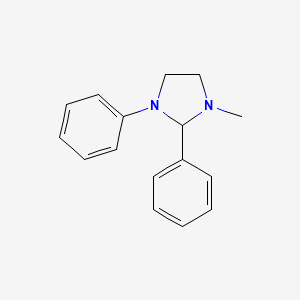

Imidazolidine, 1-methyl-2,3-diphenyl-

Description

Historical Development and Evolution of Imidazolidine-Based Scaffolds in Catalysis

The imidazolidine (B613845) ring system, a five-membered saturated heterocycle containing two nitrogen atoms, has a rich history in organic chemistry. Initially explored for its presence in various natural products and biologically active molecules, its potential in catalysis began to be recognized in the latter half of the 20th century. The development of imidazolidine-based scaffolds in catalysis has been a story of progressive structural refinement and expanding applications.

Early examples often involved the use of simple imidazolidine derivatives as ligands for metal-based catalysts. However, a significant turning point came with the realization that the imidazolidine framework itself could be rendered chiral and act as a standalone organocatalyst. This discovery was part of the broader revolution in asymmetric organocatalysis.

A key milestone in this evolution was the development of imidazolidinone catalysts by MacMillan and coworkers in 2000. nih.gov These catalysts, derived from amino acids, proved to be highly effective in a variety of enantioselective reactions, including Diels-Alder cycloadditions. nih.govacs.org The success of these imidazolidinones spurred further research into other imidazolidine-based structures, including those without the oxo group, leading to a diverse library of catalysts with varying steric and electronic properties. uni-muenchen.de Researchers began to systematically modify the substituents on the imidazolidine ring to fine-tune the catalyst's reactivity and selectivity for specific transformations. semanticscholar.orgnih.gov This has led to the development of catalysts for a wide array of reactions, including Michael additions, alkylations, and hydrogenations. nih.govuni-muenchen.de The continuous evolution of these scaffolds has also seen their immobilization on solid supports, enhancing their recyclability and practical utility in large-scale synthesis. nih.gov

Strategic Significance of Chiral Organocatalysis in Enantioselective Transformations

The ability to control the three-dimensional arrangement of atoms in a molecule is of paramount importance in modern chemistry, particularly in the synthesis of chiral compounds. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities. Consequently, the production of single-enantiomer drugs and agrochemicals is often a regulatory requirement and a scientific necessity.

Chiral organocatalysis has emerged as a powerful strategy to achieve high levels of enantioselectivity. Unlike traditional metal-based catalysts, organocatalysts are typically small, purely organic molecules that are often more stable, less toxic, and more readily available. This has significant implications for developing greener and more sustainable chemical processes.

The strategic significance of this field lies in its ability to provide access to a wide range of enantiomerically enriched products through various activation modes. For instance, chiral amines can activate carbonyl compounds by forming transient iminium ions or enamines, which then participate in stereocontrolled bond-forming reactions. The design and synthesis of new organocatalysts with improved efficiency and broader substrate scope remain an active and competitive area of research.

Contextual Role of Chiral Diamine Derivatives in Asymmetric Catalysis

Within the broader family of organocatalysts, chiral diamine derivatives hold a prominent position. These compounds, which contain two nitrogen atoms within a chiral framework, are versatile ligands and catalysts for a multitude of asymmetric transformations. nih.govacs.org Their ability to coordinate with metal centers or to act as Brønsted bases or hydrogen-bond donors makes them highly effective in controlling the stereochemical outcome of a reaction.

Chiral 1,2-diamines, in particular, are crucial building blocks in the synthesis of more complex catalysts and ligands. acs.org They can be derived from readily available starting materials and their stereochemistry can often be controlled with a high degree of precision. The conformational rigidity and well-defined stereochemical environment provided by many chiral diamine scaffolds are key to their success in asymmetric catalysis.

The applications of chiral diamine derivatives are extensive and include their use in:

Metal-catalyzed reactions: They serve as chiral ligands for a variety of metals, including palladium, rhodium, and copper, in reactions such as allylic alkylations, hydrogenations, and C-H functionalizations. nih.govnih.gov

Organocatalysis: They can function as primary or secondary amine catalysts in enamine and iminium ion catalysis, or as bifunctional catalysts where one amine acts as a Brønsted base and the other engages in hydrogen bonding to orient the substrate. nih.gov

Biomimetic catalysis: The design of chiral diamines that mimic the active sites of enzymes is a growing area of research, aiming to combine the efficiency of enzymatic reactions with the broad applicability of small molecule catalysts. chemrxiv.orgchemrxiv.org

Emergence of 1-Methyl-2,3-diphenylimidazolidine as a Key Organocatalytic Motif

Against the backdrop of the evolution of imidazolidine scaffolds and the established utility of chiral diamines, 1-Methyl-2,3-diphenylimidazolidine has emerged as a significant and versatile organocatalytic motif. This specific structure combines several advantageous features:

A Chiral Imidazolidine Core: The five-membered ring provides a conformationally constrained scaffold that is crucial for inducing chirality.

Diphenyl Substitution: The two phenyl groups at the 2 and 3 positions create a well-defined steric environment that can effectively shield one face of the reactive intermediate, leading to high enantioselectivity.

Methyl Substitution: The methyl group on one of the nitrogen atoms modulates the electronic properties and steric bulk of the catalyst.

The synthesis of such imidazolidine derivatives can be achieved through various routes, often starting from chiral diamines and aldehydes or their equivalents. The specific stereochemical relationship between the substituents on the imidazolidine ring is critical for its catalytic performance.

The utility of 1-Methyl-2,3-diphenylimidazolidine and its close analogues has been demonstrated in a range of organocatalytic transformations. While detailed research findings on this specific compound are often embedded within broader studies on imidazolidine catalysis, the principles governing its reactivity and selectivity are well-established through extensive research on similar structures. The continued exploration of such motifs promises to yield even more powerful and selective catalysts for asymmetric synthesis.

Detailed Research Findings

While specific studies focusing solely on 1-Methyl-2,3-diphenylimidazolidine are not abundant in the provided search results, the broader context of imidazolidine and chiral diamine catalysis provides a strong foundation for understanding its potential. Research on closely related structures offers valuable insights into the performance of this catalytic scaffold.

For instance, studies on imidazolidinone-catalyzed reactions have shown that the stereochemistry of the substituents on the imidazolidine ring directly influences the enantiomeric excess of the product. semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.net In asymmetric Henry reactions catalyzed by copper(II) complexes of imidazolidin-4-one (B167674) derivatives, ligands with a cis-configuration predominantly afford the S-enantiomer, while trans-configured ligands lead to the R-enantiomer, with enantiomeric excesses reaching up to 97% and 96%, respectively. semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.net

Furthermore, the nature of the substituents plays a crucial role. In Diels-Alder reactions catalyzed by MacMillan's imidazolidinone catalysts, the steric hindrance between the substituents on the catalyst and the substrate can dramatically affect reactivity and enantioselectivity. nih.gov

The following table summarizes the performance of various imidazolidine-based catalysts in different asymmetric reactions, illustrating the high levels of enantioselectivity that can be achieved with this class of organocatalysts.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Imidazolidin-4-one-Cu(II) Complex (cis) | Henry Reaction | Various Aldehydes | Up to 97% (S) | semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.net |

| Chiral Imidazolidin-4-one-Cu(II) Complex (trans) | Henry Reaction | Various Aldehydes | Up to 96% (R) | semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.net |

| MacMillan's Imidazolidinone | Diels-Alder Reaction | Cyclopentadiene (B3395910) & α,β-Unsaturated Aldehydes | >90% (endo) | nih.gov |

| Ts-DPEN (a chiral diamine derivative) | Michael Addition | 1,3-Dicarbonyls & Nitrostyrenes | Up to 92:8 er | nih.gov |

These findings underscore the potential of 1-Methyl-2,3-diphenylimidazolidine as a highly effective chiral organocatalyst. The specific arrangement of its methyl and diphenyl substituents would create a unique stereochemical environment, and its performance in various asymmetric transformations warrants further investigation.

Structure

3D Structure

Properties

CAS No. |

146980-87-2 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

1-methyl-2,3-diphenylimidazolidine |

InChI |

InChI=1S/C16H18N2/c1-17-12-13-18(15-10-6-3-7-11-15)16(17)14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3 |

InChI Key |

PHVZEWGFVRMOPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Methyl 2,3 Diphenylimidazolidine

Foundational Synthetic Routes to the Imidazolidine (B613845) Core

The most prevalent and historically significant method for constructing the imidazolidine core is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. This approach is widely applicable and can be adapted for the synthesis of a diverse range of substituted imidazolidines.

Condensation Reactions Utilizing Chiral Diamine Precursors

A primary route to 1-methyl-2,3-diphenylimidazolidine involves the condensation of a chiral diamine, specifically N-methyl-1,2-diphenylethylenediamine, with a suitable one-carbon electrophile, typically formaldehyde (B43269) or its equivalents. The reaction proceeds through the formation of a di-Schiff base intermediate, which then undergoes intramolecular cyclization to yield the imidazolidine ring.

The general reaction can be represented as follows:

N-methyl-1,2-diphenylethylenediamine + Formaldehyde → 1-Methyl-2,3-diphenylimidazolidine + Water

The reaction conditions for such condensations can vary. For instance, the reaction of N,N'-disubstituted ethylenediamines with aldehydes like benzaldehyde (B42025) has been carried out in solvents such as toluene (B28343) at elevated temperatures to facilitate the removal of water and drive the reaction to completion. researchgate.net In some cases, the condensation can proceed readily at room temperature or slightly above, sometimes even without a solvent. researchgate.net The use of an acid catalyst, such as acetic acid, has also been reported to facilitate the synthesis of 1,3-diarylimidazolidine derivatives. researchgate.net

A study on the reaction of various aldehydes with N,N'-disubstituted ethylenediamines in a water suspension medium demonstrated a green and simple procedure for the synthesis of tetrahydroimidazoles at room temperature. This suggests that environmentally benign conditions could potentially be adapted for the synthesis of 1-methyl-2,3-diphenylimidazolidine.

Table 1: Examples of Condensation Reactions for Imidazolidine Synthesis

| Diamine Precursor | Aldehyde/Ketone | Catalyst/Conditions | Product Type | Reference |

| N,N'-Disubstituted ethylenediamines | Benzaldehyde | Toluene, reflux | 2-Substituted-1,3-dialkyl/aryl-imidazolidines | researchgate.net |

| N,N'-Diphenylethylenediamines | Formaldehyde | Methanol or Ethyl Acetate, Acetic Acid | 1,3-Diarylimidazolidines | researchgate.net |

| N,N'-Disubstituted ethylenediamines | Various Aldehydes | Water suspension, room temperature | Tetrahydroimidazoles | |

| N-iso-Propylethylenediamine | - | Asymmetric lithiation with sec-butyllithium (B1581126)/(-)-sparteine | Chiral substituted imidazolidines | rsc.org |

Multi-Component Approaches for Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. For the synthesis of highly substituted imidazolidines, MCRs provide a powerful tool for generating molecular diversity.

One notable multi-component approach involves the [3+2] cycloaddition reaction. For instance, a diastereoselective synthesis of trans-2,5-disubstituted imidazolidines has been developed through the reaction of N-tosylaziridine 2,2-dicarboxylates with trans-imines, catalyzed by a Lewis acid like silver triflate (AgOTf). The proposed mechanism involves the Lewis acid-catalyzed ring-opening of the aziridine (B145994) to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with the imine.

While a direct multi-component synthesis for 1-methyl-2,3-diphenylimidazolidine is not extensively documented, the principles of MCRs could be applied. A hypothetical MCR could involve the reaction of benzaldehyde, aniline, and a suitable N-methylated two-carbon unit.

Stereocontrolled Synthesis and Enantiomeric Enrichment Strategies

The presence of two chiral centers at positions 2 and 3 in 1-methyl-2,3-diphenylimidazolidine necessitates stereocontrolled synthetic methods to obtain specific stereoisomers.

The use of chiral precursors, as discussed in section 2.1.1, is a fundamental strategy for introducing stereochemistry. Starting with an enantiomerically pure form of N-methyl-1,2-diphenylethylenediamine would directly lead to the formation of a specific stereoisomer of the final imidazolidine product.

Furthermore, asymmetric catalysis offers a powerful approach to control stereochemistry during the ring-forming step. Chiral Brønsted acids have been successfully employed as catalysts in the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high levels of diastereoselectivity and enantioselectivity.

Enantiomeric enrichment of a racemic or diastereomeric mixture is another viable strategy. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation. Alternatively, kinetic resolution or enantioselective crystallization can be employed. While specific examples for 1-methyl-2,3-diphenylimidazolidine are scarce, the principle of enantiomeric enrichment by crystallization has been demonstrated for other chiral heterocyclic compounds.

Novel Methodological Advancements in Imidazolidine Ring Construction

Research into the synthesis of imidazolidines continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods.

Recent advancements include the use of various transition metal catalysts, such as iron, to promote cycloaddition reactions for the formation of the imidazolidine ring. Visible-light-induced intramolecular cyclization of 1,2-diamine derivatives has also emerged as a modern and efficient method for constructing highly substituted tetrahydroimidazole derivatives.

Another innovative approach involves the asymmetric lithiation of an imidazolidine precursor followed by substitution with an electrophile. This method, utilizing sec-butyllithium and the chiral ligand (-)-sparteine, allows for the synthesis of chiral substituted imidazolidines with high optical purity. rsc.org These substituted imidazolidines can then be hydrolyzed to yield chiral 1,2-diamines, highlighting the versatility of the imidazolidine scaffold as both a target molecule and a synthetic intermediate. rsc.org

Table 2: Spectroscopic Data for a Structurally Related Imidazolidine Derivative

The following data is for a compound with a similar core structure, providing an indication of the expected spectral features for 1-methyl-2,3-diphenylimidazolidine.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.38 (dd, J = 16.5, 7.7 Hz, 3H), 7.35 – 7.26 (m, 7H), 7.20 (ddd, J = 21.7, 14.7, 7.3 Hz, 3H), 6.99 (t, J = 7.4 Hz, 1H), 6.80 (s, 1H), 6.72 (dd, J = 15.8, 7.4 Hz, 1H), 6.43 (d, J = 15.8 Hz, 1H), 5.11 (d, J = 7.4 Hz, 1H), 4.06 (t, J = 7.2 Hz, 2H) |

| ¹³C NMR | 143.57, 137.55, 136.69, 132.81, 130.35, 128.47, 128.44, 128.35, 127.27, 127.08, 126.29, 121.40, 119.99, 118.72, 116.87, 109.35, 46.21, 46.05 |

Data from a supporting information file from the Royal Society of Chemistry for a related compound. rsc.org

1 Methyl 2,3 Diphenylimidazolidine As a Chiral Organocatalyst in Asymmetric Synthesis

Mechanistic Frameworks of Organocatalysis Facilitated by Imidazolidines

The catalytic utility of imidazolidine (B613845) derivatives in asymmetric synthesis is predominantly based on their ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions. These intermediates then participate in a variety of carbon-carbon bond-forming reactions, with the chiral scaffold of the imidazolidine directing the stereochemical outcome.

Enamine catalysis involves the reaction of a secondary amine catalyst with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, activating it for reaction with electrophiles.

The general mechanism proceeds as follows:

Enamine Formation: The chiral secondary amine of the imidazolidine catalyst reacts with a carbonyl compound (e.g., a ketone) to form a carbinolamine, which then dehydrates to yield a chiral enamine. The stereochemistry of the enamine is influenced by the steric environment of the catalyst.

Nucleophilic Attack: The enamine, being electron-rich, acts as a nucleophile and attacks an electrophilic substrate. The chiral backbone of the imidazolidine sterically shields one face of the enamine, directing the electrophile to attack from the less hindered face. This step is crucial for establishing the new stereocenter.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the imidazolidine catalyst, thus completing the catalytic cycle.

In the context of 1-methyl-2,3-diphenylimidazolidine , the C2-symmetry imparted by the two phenyl groups at the 2 and 3 positions, along with the methyl group on one of the nitrogen atoms, would create a specific chiral environment to control the facial selectivity of the enamine attack.

Iminium ion catalysis, conversely, involves the reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity and facilitating attack by a nucleophile.

The catalytic cycle for iminium ion formation is as follows:

Iminium Ion Formation: The chiral secondary amine of the imidazolidine catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.

Nucleophilic Addition: A nucleophile adds to the β-carbon of the iminium ion. The stereochemical outcome of this addition is dictated by the steric shielding provided by the chiral catalyst, which blocks one of the prochiral faces of the iminium ion.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is then hydrolyzed to furnish the chiral product and regenerate the catalyst.

For 1-methyl-2,3-diphenylimidazolidine , the bulky phenyl groups would be expected to provide significant steric hindrance, effectively blocking one face of the reactive iminium ion and thereby directing the incoming nucleophile to the opposite face, leading to high levels of stereochemical control.

Enantioselective Michael Additions Mediated by 1-Methyl-2,3-diphenylimidazolidine

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. In an organocatalytic context, this reaction is often facilitated by iminium ion activation of the Michael acceptor.

While the use of chiral imidazolidinone catalysts in asymmetric Michael additions is well-established, detailed research findings, including substrate scope and enantioselectivity data specifically for reactions catalyzed by 1-methyl-2,3-diphenylimidazolidine , are not readily found in the current body of scientific literature. Hypothetically, this catalyst would activate an α,β-unsaturated aldehyde to form a chiral iminium ion, which would then react with a nucleophile (e.g., a malonate, nitroalkane, or another enolizable carbonyl compound). The stereochemical outcome would be governed by the principles of iminium ion catalysis described above.

Asymmetric Aldol (B89426) Reactions Catalyzed by 1-Methyl-2,3-diphenylimidazolidine

The aldol reaction is a cornerstone of organic synthesis, forming a β-hydroxy carbonyl compound through the addition of an enolate to an aldehyde or ketone. Organocatalytic asymmetric aldol reactions typically proceed via an enamine-based mechanism, where the catalyst activates the ketone donor.

Despite the extensive research into organocatalytic aldol reactions, specific data detailing the performance of 1-methyl-2,3-diphenylimidazolidine as a catalyst for this transformation are not widely reported. A proposed catalytic cycle would involve the formation of a chiral enamine between the imidazolidine catalyst and a ketone donor. This enamine would then react with an aldehyde acceptor, with the stereoselectivity being controlled by the chiral environment of the catalyst.

Diels-Alder Cycloadditions Under 1-Methyl-2,3-diphenylimidazolidine Catalysis

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. The use of chiral organocatalysts to promote asymmetric Diels-Alder reactions, particularly with α,β-unsaturated aldehydes as dienophiles, is a significant area of research. The activation proceeds through the formation of a chiral iminium ion, which lowers the LUMO of the dienophile.

Specific examples and data tables for Diels-Alder reactions catalyzed by 1-methyl-2,3-diphenylimidazolidine are not prevalent in published literature. In principle, this catalyst would react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which would then undergo cycloaddition with a diene. The facial selectivity of the diene's approach would be dictated by the steric hindrance of the phenyl groups on the imidazolidine backbone.

Mannich-Type Reactions Utilizing 1-Methyl-2,3-diphenylimidazolidine Catalysts

The Mannich reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. The organocatalytic asymmetric version of this reaction is a valuable method for the synthesis of chiral β-amino carbonyl compounds. These reactions can proceed through either enamine or iminium ion pathways, depending on the substrates and catalyst.

As with the other reaction types discussed, detailed experimental data, including yields and enantioselectivities for Mannich reactions specifically catalyzed by 1-methyl-2,3-diphenylimidazolidine , are scarce in the scientific literature. A potential catalytic pathway would involve the formation of a chiral enamine from a ketone and the imidazolidine catalyst, which would then react with a pre-formed imine. Alternatively, the catalyst could activate an enal to form an iminium ion for reaction with an enolate equivalent.

Catalytic Efficacy in Other Chiral Induction Processes

Beyond the more common applications, 1-methyl-2,3-diphenylimidazolidine and its analogues have shown considerable utility in a range of other chiral induction processes, including cycloadditions and Michael additions. These reactions are fundamental in organic synthesis for the construction of complex cyclic and acyclic frameworks.

The enantioselective 1,3-dipolar cycloaddition of nitrones to arylpropionaldehydes represents a key transformation for generating highly functionalized isoxazoline (B3343090) scaffolds, which are valuable in drug discovery. The use of second-generation MacMillan catalysts, which share the core imidazolidinone structure, has been shown to significantly accelerate these reactions. For instance, the hydrochloride salt of a MacMillan catalyst can reduce reaction times by over 100-fold while maintaining excellent enantiomeric ratios, often exceeding 96:4 in favor of the (S)-enantiomer at room temperature. beilstein-archives.org Lowering the reaction temperature to -10 °C can further enhance the enantioselectivity, achieving enantiomeric ratios greater than 99:1. beilstein-archives.org

In the realm of Diels-Alder reactions, imidazolidinone-based catalysts have been successfully employed to catalyze the cycloaddition of cyclopentadiene (B3395910) with various α,β-unsaturated aldehydes. These reactions typically yield the corresponding cycloadducts with good yields and high enantioselectivities for both the endo and exo products. nih.gov For example, theoretical calculations have predicted an enantiomeric excess (ee) of 70% for the endo product and 46% for the exo cycloadduct, which aligns with experimental observations of high enantioselectivity for the endo isomer (90% ee) and the exo isomer (86% ee). nih.gov

The catalytic prowess of these imidazolidine derivatives extends to Michael addition reactions. Chiral (S)-pyrrolidine trifluoromethanesulfonamide, an effective organocatalyst, has been successfully used in the direct Michael addition of aldehydes and ketones to nitroolefins, affording products with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 50:1 d.r.). nih.gov Similarly, the Michael addition of aldehydes to nitroalkenes catalyzed by proline-like organocatalysts can achieve excellent diastereo- and enantioselectivities (up to 99/1 dr and 98% ee) with high chemical yields. rsc.org

Catalytic Performance of Imidazolidine-Related Catalysts in Various Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) / Enantiomeric Ratio (e.r.) | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Second-generation MacMillan catalyst (HCl salt) | Nitrones and Arylpropionaldehydes | >96:4 e.r. (RT), >99:1 e.r. (-10 °C) | N/A | beilstein-archives.org |

| Diels-Alder Reaction | Imidazolidinone-based catalyst | Cyclopentadiene and α,β-Unsaturated Aldehydes | 90% ee (endo), 86% ee (exo) | N/A | nih.gov |

| Michael Addition | (S)-Pyrrolidine trifluoromethanesulfonamide | Aldehydes/Ketones and Nitroolefins | Up to 99% ee | Up to 50:1 | nih.gov |

| Michael Addition | Perhydroindolic acids | Aldehydes and Nitroolefins | Up to 98% ee | Up to 99:1 | rsc.org |

Strategic Considerations in Catalyst Design and Optimization for Specific Reactions

The efficacy of 1-methyl-2,3-diphenylimidazolidine and its derivatives as chiral organocatalysts is highly dependent on their molecular architecture. Strategic modifications to the catalyst's structure are crucial for optimizing its performance in specific asymmetric transformations.

A key consideration is the nature of the substituents on the imidazolidine ring. For instance, in the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated ketones, the introduction of a benzyl (B1604629) group at the C2 position of the imidazolidinone ring led to a significant increase in enantioselectivity (from 47% ee to 82% ee). nih.gov Further optimization, replacing the C5-phenyl group with a 2-(5-methylfuryl) group, resulted in even higher enantioselectivity (90% ee) while maintaining high reaction efficiency. nih.gov This highlights the profound impact of subtle electronic and steric modifications on the catalyst's ability to discriminate between enantiotopic faces of the substrate.

The role of the N-methyl group in 1-methyl-2,3-diphenylimidazolidine is also a critical design element. N-methylation can influence the catalyst's solubility, stability, and conformational rigidity. Studies on related amide systems have shown that N-methylation can unexpectedly increase aqueous solubility and lower lipophilicity by inducing conformational changes that expose more of the polar surface area or by disrupting intramolecular hydrogen bonds. rsc.org While the direct impact on the catalytic activity of this specific imidazolidine is a subject for detailed investigation, these findings suggest that the N-methyl group likely plays a significant role in modulating the catalyst's microenvironment and its interactions with substrates and solvents.

The development of bifunctional catalysts, incorporating both a chiral amine and another functional group like a thiourea (B124793) moiety, represents another important optimization strategy. msu.edu This approach allows for dual activation of the reaction partners, often leading to enhanced reactivity and stereoselectivity. msu.edu

Strategic Modifications of Imidazolidine-Based Catalysts and Their Effects

| Modification | Reaction | Effect on Catalysis | Reference |

|---|---|---|---|

| Introduction of a C2-benzyl group | Diels-Alder Reaction | Increased enantioselectivity (47% to 82% ee) | nih.gov |

| Replacement of C5-phenyl with 2-(5-methylfuryl) | Diels-Alder Reaction | Further increased enantioselectivity (to 90% ee) | nih.gov |

| N-methylation | General (in related amides) | Can alter solubility and conformation | rsc.org |

| Ligand configuration (cis vs. trans) | Asymmetric Henry Reaction | Controls the absolute configuration of the product | beilstein-journals.org |

Applications of 1 Methyl 2,3 Diphenylimidazolidine As a Chiral Ligand in Metal Catalyzed Asymmetric Reactions

Coordination Chemistry and Ligand Properties of the Imidazolidine (B613845) Moiety4.2. Complex Formation with Transition Metals for Chiral Induction4.3. Enantioselective Hydrogenation Reactions with 1-Methyl-2,3-diphenylimidazolidine-Metal Complexes4.4. Asymmetric Allylic Alkylation Utilizing 1-Methyl-2,3-diphenylimidazolidine Ligands4.5. Other Metal-Mediated Asymmetric Transformations Employing the Imidazolidine Ligand

Without any scientific studies on this specific compound's catalytic activity, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. This includes the inability to generate the requested data tables and detailed research findings.

Computational and Theoretical Investigations of 1 Methyl 2,3 Diphenylimidazolidine

Conformational Analysis and Stereochemical Preferences of the Imidazolidine (B613845) Ring

Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, seeks to identify the lowest energy conformations of the molecule. For substituted imidazolidines, the ring often adopts an envelope conformation, where one atom is out of the plane of the other four. In structurally related methyl-substituted imidazolidine rings, this has been observed to be an envelope conformation with a nitrogen atom acting as the flap. The degree of puckering is quantified by parameters such as Q (total puckering amplitude) and φ (puckering phase).

The stereochemical preferences are heavily influenced by the steric and electronic interactions between the substituents. In 1-methyl-2,3-diphenylimidazolidine, the bulky phenyl groups at the C2 and N3 positions and the methyl group at the N1 position create significant steric constraints. Computational studies on analogous structures show that large substituents, like phenyl groups, tend to orient themselves to minimize steric hindrance, which can significantly influence the ring's puckering and the relative stability of different diastereomeric conformations. For instance, in a related 2-phenylimidazolidine (B12926567) derivative, the phenyl group was found to adopt a nearly perpendicular orientation relative to the mean plane of the imidazolidine ring. This orientation is a compromise to reduce unfavorable through-space interactions between the nitrogen lone pairs.

Table 1: Representative Conformational Data for Substituted Imidazolidine Rings

| Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| Ring Conformation | The lowest energy shape of the five-membered ring. | Envelope or Twist |

| Puckering Amplitude (Q) | Measures the degree of non-planarity of the ring. | ~0.4 Å |

| Substituent Orientation | The spatial arrangement of the methyl and phenyl groups. | Phenyl groups often adopt a perpendicular orientation to the ring plane to minimize steric strain. |

| Dihedral Angles | Angles between planes defined by atoms, indicating twist. | Vary significantly with substitution, defining the specific envelope or twist conformer. |

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic structure of 1-methyl-2,3-diphenylimidazolidine. These studies provide a detailed picture of the electron distribution, orbital energies, and molecular properties that govern its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

For 1-methyl-2,3-diphenylimidazolidine, the nitrogen atoms' lone pairs contribute significantly to the HOMO, making them nucleophilic centers. The phenyl groups can participate in π-conjugation, influencing the energies of the frontier orbitals. Studies on related N-aryl imidazolidines have shown that the presence of aryl groups can reduce the electronic density around the nitrogen atoms due to unfavorable through-space interactions between the nitrogen lone pairs, which in turn affects their basicity and nucleophilicity. researchgate.netrsc.orgnih.gov Mulliken charge analysis can further quantify the charge distribution, identifying specific atoms that are electron-rich or electron-deficient and thus likely sites for electrophilic or nucleophilic attack. nih.gov

Table 2: Key Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy means more nucleophilic. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy means more electrophilic. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.gov |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) sites within the molecule. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Transition State Modeling and Energy Landscape Analysis in Catalytic Cycles

When 1-methyl-2,3-diphenylimidazolidine acts as a chiral ligand in a catalytic cycle, understanding the reaction's stereochemical outcome requires detailed modeling of the transition states (TS). The stereoselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the different enantiomers of the product. nih.gov

Computational chemists model these transition states to map out the potential energy surface of the reaction. This involves locating the saddle points on the energy landscape that connect reactants to products. For complex molecules, especially those with flexible ligands, a single transition state structure is often insufficient. rsc.org Instead, a conformational search of the transition state is necessary to identify an ensemble of low-energy structures. The relative free energies of these TS conformers are then used to predict the final product distribution. nih.govrsc.org

The analysis of the complete energy landscape, including intermediates and transition states, reveals the rate-determining step and the stereodetermining step of the catalytic cycle. nih.gov For 1-methyl-2,3-diphenylimidazolidine, this would involve modeling its complexation with a metal center and the subsequent approach of the substrates. The specific conformation of the imidazolidine ring and the orientation of its phenyl substituents in the transition state create a chiral pocket that favors the formation of one enantiomer over the other. Non-covalent interactions, such as hydrogen bonding or π-stacking, between the catalyst and the substrate are often crucial in stabilizing one transition state over another and must be accurately captured by the computational model. nih.gov

Mechanistic Insights Derived from Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for investigating the detailed mechanisms of chemical reactions. nih.govresearchgate.net For reactions involving 1-methyl-2,3-diphenylimidazolidine, DFT can be used to propose and validate plausible reaction pathways, identify key intermediates, and calculate the activation energies for each step. rsc.org

A typical DFT study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized to find their lowest energy geometries.

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction step . researchgate.net

Through this process, a complete energy profile for the reaction can be constructed. For example, in a catalytic cycle, DFT can elucidate how the 1-methyl-2,3-diphenylimidazolidine ligand coordinates to a metal, how the substrate binds, the nature of the bond-breaking and bond-forming steps, and the final product release. DFT studies on related systems have clarified mechanisms for nucleophilic cyclizations, cycloadditions, and C-H functionalization reactions. nih.govmdpi.comacs.org These calculations can reveal subtle electronic effects and steric interactions that dictate the reaction's outcome and regioselectivity. rsc.org

Table 3: Parameters from DFT-Based Mechanistic Studies

| Parameter | Description | Insight Provided |

|---|---|---|

| ΔE‡ (Activation Energy) | The energy barrier that must be overcome for a reaction step to occur. | Determines the rate of a reaction step; higher barriers mean slower reactions. nih.gov |

| ΔG (Gibbs Free Energy of Reaction) | The overall free energy change from reactants to products. | Indicates the thermodynamic feasibility of a reaction (negative ΔG is favorable). |

| Imaginary Frequency | A negative vibrational frequency calculated for a transition state structure. | Confirms a structure is a true saddle point on the potential energy surface. |

| Bond Orders / NBO Analysis | Analysis of the electron density to describe bonding. | Tracks the process of bond formation and cleavage throughout the reaction pathway. |

Computational Prediction of Enantioselectivity and Reaction Kinetics

A major goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity, often expressed as the enantiomeric excess (ee) or enantiomeric ratio (er). rsc.org This prediction is rooted in Transition State Theory. The enantiomeric ratio is determined by the difference in the Gibbs free energy (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers.

The prediction workflow typically involves:

Identifying all plausible reaction pathways and transition states for the formation of both enantiomers.

Performing high-level quantum mechanical calculations (often DFT) to determine the free energies (G) of the most stable conformers of the pro-R and pro-S transition states.

Calculating the energy difference: ΔΔG‡ = G(TS_major) - G(TS_minor).

Using the Boltzmann distribution and the calculated ΔΔG‡ to predict the enantiomeric ratio.

Accurate predictions remain a significant challenge because enantioselectivity is governed by very small energy differences (a ΔΔG‡ of just 1.4 kcal/mol corresponds to an ee of ~90% at room temperature). rsc.org This requires highly accurate computational methods and thorough exploration of the conformational space. rsc.org Machine learning models are also increasingly being used, trained on datasets of experimental results and computationally derived molecular descriptors, to predict enantioselectivity. rsc.orgnih.gov

Similarly, reaction kinetics can be computationally predicted. The absolute rate of a reaction can be estimated using Transition State Theory, which relates the rate constant to the activation free energy (ΔG‡). For more complex, pressure-dependent reactions, theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory may be employed to calculate rate coefficients over a range of temperatures and pressures.

Table 4: Computational Prediction of Reaction Outcomes

| Predicted Quantity | Computational Basis | Relevance |

|---|---|---|

| Enantiomeric Excess (ee%) | Based on the calculated free energy difference (ΔΔG‡) between diastereomeric transition states. | Predicts the stereochemical outcome of an asymmetric reaction, guiding catalyst design. nih.gov |

| Rate Constant (k) | Calculated from the activation free energy (ΔG‡) using Transition State Theory (TST). | Predicts the speed of a reaction under given conditions. nih.gov |

| Branching Ratios | Comparison of activation energies for competing reaction pathways. | Predicts the distribution of products when multiple reaction pathways are possible. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models correlating structural features with reactivity or selectivity. | Enables rapid screening of potential catalysts without full mechanistic studies. nih.gov |

Structural Modifications and Analogues of 1 Methyl 2,3 Diphenylimidazolidine for Enhanced Catalytic Performance

Rational Design of Substituent Effects on Catalytic Activity and Selectivity

The catalytic prowess of NHCs derived from 1-methyl-2,3-diphenylimidazolidine is intricately linked to the electronic and steric nature of their substituents. The N-methyl group and the two N-phenyl groups, along with any modifications to the imidazolidine (B613845) backbone, collectively dictate the catalyst's behavior.

The electronic properties of the NHC are primarily influenced by the substituents on the N-aryl groups. Electron-donating groups on the phenyl rings increase the electron density at the carbene carbon, enhancing the ligand's σ-donating ability. This can lead to more stable metal complexes and, in some cases, increased catalytic activity. Conversely, electron-withdrawing groups decrease the electron density, which can be beneficial in reactions where a less nucleophilic carbene is desired. Studies have shown that the acidity of the precursor imidazolium (B1220033) salt, a key factor in the in-situ generation of the NHC, is significantly impacted by the N-aryl substituents. For instance, an N-pentafluorophenyl substituted NHC is a more acidic precursor than its non-fluorinated counterpart, which can affect the ease of carbene formation and subsequent catalytic efficiency. nih.gov

Steric hindrance around the carbene center is another critical design element. Bulky substituents on the N-phenyl groups, such as isopropyl or mesityl groups, create a sterically demanding environment around the metal center in an NHC-metal complex. researchgate.net This steric bulk can play a crucial role in promoting reductive elimination, the final step in many catalytic cycles, and can also be a key factor in achieving high levels of stereoselectivity in asymmetric catalysis. Research has demonstrated that even subtle steric differences, such as those between N-o-tolyl and N-o-biphenyl NHCs, can be a determining factor in catalyst behavior. researchgate.net The interplay between steric and electronic effects is complex and often substrate-dependent, necessitating a rational approach to ligand design for specific catalytic applications. For example, in some NHC-catalyzed reactions, the rate-limiting step can shift from the formation of the Breslow intermediate to its reaction with an electrophile based on the steric bulk of the N-aryl groups. nih.gov

Synthesis and Evaluation of Novel Imidazolidine Derivatives

The synthesis of novel imidazolidine derivatives as precursors for NHC catalysts typically involves the condensation of a substituted N,N'-diaryl-1,2-diaminoethane with an appropriate carbonyl source. For analogues of 1-methyl-2,3-diphenylimidazolidine, this would involve starting materials with modified phenyl groups or a different N-alkyl substituent. The resulting imidazolidinium salts are then deprotonated, often in situ, to generate the active NHC catalyst.

The evaluation of these novel derivatives is conducted in various benchmark catalytic reactions. For instance, their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides insight into their effectiveness in forming carbon-carbon bonds. The yields and turnover numbers (TONs) are key metrics for assessing catalytic activity.

Below is a table summarizing the performance of different N-aryl substituted imidazolidine-based NHC-palladium complexes in a model Suzuki-Miyaura coupling reaction.

| Catalyst Derivative (N-Aryl Substituent) | Yield (%) | Reaction Time (h) |

| 2,6-Diisopropylphenyl | 98 | 2 |

| 2,4,6-Trimethylphenyl (Mesityl) | 95 | 3 |

| Phenyl | 85 | 6 |

| 4-Methoxyphenyl | 88 | 5 |

| 4-Trifluoromethylphenyl | 75 | 8 |

The data clearly indicates that sterically hindered N-aryl substituents, such as 2,6-diisopropylphenyl and mesityl, lead to higher yields in shorter reaction times, highlighting the importance of steric bulk in promoting efficient catalysis.

Impact of N-Substitution and Phenyl Ring Modifications on Stereocontrol

In the realm of asymmetric catalysis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral NHCs derived from modified 1-methyl-2,3-diphenylimidazolidine scaffolds have emerged as promising ligands for achieving high levels of enantioselectivity. Chirality can be introduced into the ligand framework in several ways, including the use of a chiral backbone, the attachment of chiral substituents to the nitrogen atoms, or the creation of planar chirality.

Modification of the N-substituent is a powerful strategy for influencing stereocontrol. Replacing the N-methyl group with a larger or chiral alkyl group can significantly alter the steric environment around the catalytic center. Similarly, modifications to the N-phenyl rings, such as introducing bulky groups at the ortho positions, create a well-defined chiral pocket that can effectively discriminate between different prochiral substrates or transition states.

The impact of these modifications is often evaluated in asymmetric reactions such as allylic alkylations, conjugate additions, and hydrosilylations. The enantiomeric excess (ee) of the product is the primary measure of stereocontrol.

The following table presents the results of an asymmetric allylic alkylation reaction using different chiral imidazolidine-based NHC-palladium complexes.

| N-Substituent Modification | Phenyl Ring Modification | Enantiomeric Excess (ee, %) |

| Methyl | None | 75 |

| Isopropyl | None | 85 |

| (R)-1-Phenylethyl | None | 92 |

| Methyl | 3,5-Dimethylphenyl | 78 |

| Methyl | 2,6-Diisopropylphenyl | 95 |

These findings underscore the profound influence of both N-substitution and phenyl ring modifications on the stereochemical outcome of the reaction. The introduction of a chiral N-substituent or bulky ortho-groups on the phenyl rings leads to a significant enhancement in enantioselectivity, demonstrating the effectiveness of rational ligand design in achieving high levels of stereocontrol.

Future Directions and Emerging Research Avenues for 1 Methyl 2,3 Diphenylimidazolidine

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology, offering significant advantages over traditional batch processing in terms of safety, scalability, and process control. nih.gov The integration of 1-methyl-2,3-diphenylimidazolidine and its derivatives as catalysts in continuous flow systems is a logical and promising next step in its development.

The transition from batch to continuous flow operations for reactions catalyzed by imidazolidine (B613845) derivatives can lead to enhanced efficiency and product consistency. rsc.orgnih.gov Flow reactors provide superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions that may be difficult to control in large batch reactors. nih.gov For instance, the synthesis of chiral amines and other pharmaceutically relevant molecules has been successfully demonstrated in continuous flow systems, highlighting the potential for applying these techniques to reactions catalyzed by 1-methyl-2,3-diphenylimidazolidine. whiterose.ac.uk

A key area of investigation will be the development of packed-bed reactors containing immobilized 1-methyl-2,3-diphenylimidazolidine catalysts. This approach not only facilitates the separation of the catalyst from the product stream, simplifying purification, but also enables the continuous reuse of the catalyst, thereby reducing costs and waste. acs.org The design of such reactors will need to consider factors such as catalyst stability under flow conditions, potential leaching, and the fluid dynamics of the system to ensure optimal performance.

Future research will likely focus on adapting known batch reactions catalyzed by imidazolidines to flow conditions. This will involve optimizing parameters such as residence time, temperature, pressure, and solvent, as demonstrated in the continuous flow synthesis of other heterocyclic compounds like imidazo-oxadiazoles. nih.gov

Table 1: Potential Advantages of Continuous Flow Systems for 1-Methyl-2,3-diphenylimidazolidine Catalysis

| Feature | Advantage in Continuous Flow | Relevance to Imidazolidine Catalysis |

| Heat Transfer | Superior control over reaction temperature, minimizing side reactions. | Crucial for maintaining enantioselectivity in asymmetric catalysis. |

| Mass Transfer | Efficient mixing of reactants and catalyst. | Can lead to higher reaction rates and yields. |

| Scalability | "Scaling-out" by running multiple reactors in parallel is simpler than "scaling-up" batch reactors. | Facilitates the production of larger quantities of chiral products for industrial applications. |

| Safety | Smaller reaction volumes at any given time reduce the risk of hazardous incidents. | Important when handling reactive intermediates or performing high-pressure reactions. |

| Automation | Allows for precise control and monitoring of reaction parameters, leading to consistent product quality. | Enables the development of robust and reproducible synthetic processes. |

Development of Heterogeneous or Immobilized Imidazolidine Catalytic Systems

The development of heterogeneous catalysts is a major goal in green chemistry, as it simplifies catalyst recovery and reuse, leading to more sustainable and cost-effective processes. youtube.com For 1-methyl-2,3-diphenylimidazolidine, this translates to the design of immobilized catalytic systems where the active imidazolidine moiety is anchored to a solid support.

Several strategies can be envisioned for the immobilization of 1-methyl-2,3-diphenylimidazolidine. One approach involves covalently tethering the imidazolidine to inorganic supports such as silica, alumina (B75360), or magnetic nanoparticles. The use of magnetic nanoparticles as a support is particularly attractive as it allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. researchgate.netnih.gov Another strategy could involve its incorporation into the framework of metal-organic frameworks (MOFs) or polymers.

The performance of these heterogeneous catalysts will depend on several factors, including the nature of the support, the length and type of the linker used for immobilization, and the accessibility of the catalytic sites. Research will need to focus on characterizing these materials to ensure that the catalytic activity and enantioselectivity of the imidazolidine are not compromised upon immobilization.

An example of a related development is the use of a heterogeneous palladium catalyst on an alumina support for the synthesis of imidazolones. acs.org This demonstrates the feasibility of using supported catalysts for the synthesis of related heterocyclic structures. The principles learned from such systems can be applied to the development of immobilized 1-methyl-2,3-diphenylimidazolidine catalysts.

Table 2: Comparison of Potential Supports for Immobilized 1-Methyl-2,3-diphenylimidazolidine Catalysts

| Support Material | Advantages | Potential Challenges |

| Silica (SiO2) | High surface area, good mechanical and thermal stability, well-established surface chemistry for functionalization. | Can be sensitive to strongly basic or acidic conditions. |

| Alumina (Al2O3) | High mechanical strength and thermal stability, can possess acidic or basic properties that may influence catalysis. | Surface properties can be variable depending on the preparation method. |

| Magnetic Nanoparticles (e.g., Fe3O4) | Facile separation from the reaction mixture using a magnet, high surface area. | Potential for catalyst leaching and agglomeration, surface coating may be required for stability. |

| Polymers (e.g., Polystyrene) | Versatile, can be functionalized with a wide range of chemical groups. | Swelling in organic solvents can affect catalyst accessibility and performance. |

| Metal-Organic Frameworks (MOFs) | High porosity and surface area, tunable pore size and functionality. | Can have limited stability in certain solvents and under harsh reaction conditions. |

Exploration of 1-Methyl-2,3-diphenylimidazolidine in Unprecedented Reaction Classes

The utility of a catalyst is defined by the breadth of chemical transformations it can facilitate. While imidazolidine-based catalysts are known for their effectiveness in certain reaction types, a significant area of future research lies in exploring the potential of 1-methyl-2,3-diphenylimidazolidine in unprecedented reaction classes.

Drawing inspiration from the broader field of organocatalysis, 1-methyl-2,3-diphenylimidazolidine could be investigated as a catalyst for a variety of transformations. For example, imidazolidinone catalysts have been successfully employed in a range of cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, as well as in 1,4-addition reactions like Friedel-Crafts alkylations. princeton.edu These successes suggest that 1-methyl-2,3-diphenylimidazolidine, with its distinct stereoelectronic properties, could offer unique reactivity and selectivity in these and other cycloaddition reactions.

Furthermore, the combination of 1-methyl-2,3-diphenylimidazolidine catalysis with other activation modes, such as photoredox catalysis, could open up entirely new reaction pathways. The merging of copper and visible-light photoredox catalysis has been shown to be effective for the asymmetric synthesis of chiral imidazolidines, indicating the potential for synergistic catalytic cycles. rsc.org Applying this concept to reactions catalyzed by 1-methyl-2,3-diphenylimidazolidine could lead to the development of novel, enantioselective transformations that are not accessible through conventional means.

Future research should systematically screen 1-methyl-2,3-diphenylimidazolidine as a catalyst in a diverse array of reaction types, including but not limited to:

Pericyclic reactions (e.g., electrocyclizations, sigmatropic rearrangements).

Radical-mediated reactions.

C-H functionalization reactions.

Cascade reactions that allow for the rapid construction of molecular complexity from simple starting materials.

Sustainability Aspects and Green Chemistry Principles in Imidazolidine-Catalyzed Processes

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. rsc.orgnih.govresearchgate.net The future development of 1-methyl-2,3-diphenylimidazolidine as a catalyst will be increasingly guided by these principles.

A key aspect of this is the pursuit of atom-efficient reactions, where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste. Catalytic reactions are inherently more atom-efficient than stoichiometric processes. Research into reactions catalyzed by 1-methyl-2,3-diphenylimidazolidine should aim to maximize atom economy. For example, the use of alkaline earth metal catalysts has enabled the 100% atom-efficient synthesis of imidazolidine derivatives from simple starting materials. nih.gov

The use of greener solvents, or ideally, the development of solvent-free reaction conditions, is another important goal. While many organic reactions are conducted in volatile organic compounds (VOCs), future research should explore the use of water, supercritical fluids, or ionic liquids as alternative reaction media for imidazolidine-catalyzed processes. The catalytic synthesis of 1,3,3-trimethyl-1-phenylindane has been demonstrated in a solvent-free system, showcasing the potential for such approaches. google.com

Furthermore, the design of catalytic processes that operate at lower temperatures and pressures will contribute to energy efficiency. The development of highly active 1-methyl-2,3-diphenylimidazolidine catalysts could enable reactions to be carried out under milder conditions.

Finally, the lifecycle of the catalyst itself should be considered. This includes the use of renewable starting materials for its synthesis, if possible, and ensuring that the catalyst is either recyclable or degrades into non-toxic products at the end of its use.

Table 3: Application of Green Chemistry Principles to 1-Methyl-2,3-diphenylimidazolidine Catalysis

| Green Chemistry Principle | Application in Imidazolidine Catalysis |

| Prevention | Designing reactions with high yields and selectivity to minimize waste generation. |

| Atom Economy | Favoring addition and cycloaddition reactions over substitution and elimination reactions. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and designing catalysts that are not based on heavy or toxic metals. |

| Designing Safer Chemicals | Developing imidazolidine derivatives with reduced toxicity and improved safety profiles. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO2, or biodegradable solvents; developing solvent-free conditions. |

| Design for Energy Efficiency | Creating highly active catalysts that function at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring synthetic routes to imidazolidines from bio-based starting materials. |

| Reduce Derivatives | Designing one-pot or cascade reactions to avoid protection/deprotection steps. |

| Catalysis | Utilizing catalytic amounts of 1-methyl-2,3-diphenylimidazolidine instead of stoichiometric reagents. |

| Design for Degradation | Designing imidazolidine catalysts that can be easily degraded into benign substances after use. |

| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring techniques in continuous flow systems to control and prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less hazardous reagents and solvents, and operating under safer reaction conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.